molecular formula C21H24N2O5 B2988870 Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate CAS No. 887218-10-2

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate

Cat. No.: B2988870
CAS No.: 887218-10-2
M. Wt: 384.432
InChI Key: QBEONJGBMVKFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a 1,3-benzodioxole moiety, a structure frequently explored in the development of neuroactive compounds and serotonin reuptake inhibitors . The core structure is functionalized with a morpholino group, which can influence the molecule's pharmacokinetic properties and binding affinity, and a benzyl carbamate group, which often serves as a versatile protecting group in organic synthesis or can be a key pharmacophore . The primary research applications for this compound are anticipated to be in the investigation of neurological targets. Its structural motifs suggest potential as a building block for developing modulators of acetylcholinesterase, an enzyme critical in cholinergic neurotransmission and a key therapeutic target for cognitive disorders . Furthermore, analogous structures have been investigated for their affinity to various serotonin receptors and transporters, positioning this compound as a valuable candidate for probing the mechanisms of depression, anxiety, and other central nervous system conditions . Researchers can utilize this high-purity compound as a key intermediate in multi-step synthetic routes or as a standard in analytical and biological screening assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this and all chemical products with appropriate safety precautions.

Properties

IUPAC Name

benzyl N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c24-21(26-14-16-4-2-1-3-5-16)22-13-18(23-8-10-25-11-9-23)17-6-7-19-20(12-17)28-15-27-19/h1-7,12,18H,8-11,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEONJGBMVKFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a morpholinoethyl group. Its molecular formula is C16H20N2O4C_{16}H_{20}N_{2}O_{4}. The structural representation can be summarized as follows:

  • Core Structure : Benzo[d][1,3]dioxole
  • Functional Groups : Carbamate and morpholine

This compound has been studied for its interaction with various biological targets. One notable area of research involves its inhibitory activity against monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.

Inhibition of Monoamine Oxidase

Research indicates that compounds similar to benzyl carbamate exhibit inhibitory effects on MAO-A and MAO-B. Inhibitors of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are important in mood regulation and neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
MAO InhibitionSelective inhibition of MAO-A/B
Neuroprotective EffectsPotential enhancement of neurotransmitter levels
Antioxidant ActivityScavenging free radicals

Case Studies and Research Findings

  • MAO Inhibition Studies : A study demonstrated that derivatives of similar compounds showed significant inhibition against MAO-A with IC50 values in the low micromolar range. This suggests that benzyl carbamate could similarly affect MAO activity, leading to potential therapeutic applications in psychiatric disorders .
  • Neuroprotective Effects : Another study indicated that compounds with similar structures provided neuroprotection in animal models by modulating neurotransmitter levels, suggesting a role in treating neurodegenerative diseases .
  • Antioxidant Properties : Research has shown that benzodioxole derivatives possess antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Structural Features Similarity Score Molecular Weight Reference
Benzyl (3-hydroxycyclohexyl)carbamate 274693-53-7 Cyclohexyl hydroxy group replaces morpholinoethyl 0.75 Not specified
Benzyl (2,4-difluorophenyl)carbamate 444335-16-4 Difluorophenyl substitution instead of benzodioxole 0.80 Not specified
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate 896332-89-1 Ethyl oxoacetate replaces benzyl carbamate N/A 350.4
(R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one 955406-36-7 Oxazolidinone ring instead of carbamate 0.76 Not specified

Key Observations:

Functional Group Impact: The ethyl oxoacetate analog (CAS 896332-89-1) shares the benzodioxole and morpholinoethyl groups but differs in the carbamate substitution, leading to a lower molecular weight (350.4 vs. ~379.4 for the target compound) .

Synthetic Routes :

  • Carbamate formation in analogs often requires anhydrous solvents (e.g., pyridine) and reflux conditions, as seen in the synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide .
  • Purification methods, such as column chromatography with polar eluents (e.g., PE/EtOAc 3:7), are common across benzodioxole-containing compounds .

Critical Analysis of Divergences and Limitations

Biological activity data are inferred from analogs rather than empirical studies on the target compound.

Structural vs.

Q & A

Q. Table 1: Representative Synthetic Routes

Reagents/ConditionsYieldPurificationReference
DCC, EtOAc/hexane70–80%Silica chromatography
NaOMe/MeOH, reflux80–90%Recrystallization

How can enantioselective synthesis and purification of chiral morpholinoethyl carbamates be achieved?

Advanced Methodological Answer:
Stereochemical control requires chiral catalysts or resolution techniques:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during coupling to induce enantioselectivity .
  • Dynamic kinetic resolution : Employ Raney nickel under hydrogenation conditions to reduce intermediates while preserving stereochemistry, as demonstrated in pyrrolidine derivatives .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • NMR spectroscopy : Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., vicinal 3JHH^3J_{\text{HH}} for diastereomers) .
  • X-ray crystallography : Resolve absolute configuration, as done for diselenide analogs in .
  • Mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (error < 2 ppm) .

How can researchers assess the biological activity of this compound in neuropharmacological studies?

Advanced Answer:

  • Dopamine transporter (DAT) assays : Use radiolabeled [3H][^3\text{H}]-dopamine in HEK293 cells expressing hDAT to measure inhibition (IC50_{50}), as performed for MDPHP analogs .
  • Intracranial self-stimulation (ICSS) : Evaluate reward-enhancing effects in rodent models, correlating structure-activity relationships (SAR) with behavioral outcomes .

What strategies optimize reaction yields for carbamate formation under varying conditions?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in SN2 mechanisms .
  • Temperature control : Maintain 0–5°C during DCC coupling to minimize side reactions (e.g., urea formation) .
  • Catalyst screening : Test Pd(OAc)2_2/XPhos systems for cross-coupling steps, achieving >90% conversion in Suzuki-Miyaura reactions .

How can thermal stability and decomposition profiles be analyzed for this compound?

Advanced Answer:

  • Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under N2_2 to identify decomposition thresholds (e.g., 200–250°C for diselenide analogs) .
  • Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and assess purity via sharp endothermic peaks .

What experimental designs address contradictions in reported synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reagent stoichiometry, solvent polarity) and identify optimal conditions .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

How is this compound applied in drug discovery, particularly for protease inhibition?

Advanced Answer:

  • Virtual screening : Dock the compound into uPAR (urokinase plasminogen activator receptor) using Glide SP/XP protocols to predict binding affinity .
  • SAR studies : Modify the morpholinoethyl group to enhance selectivity for HIV protease, as seen in adamantane-derived carbamates .

What are common pitfalls in synthesizing morpholinoethyl carbamates, and how are they resolved?

Methodological Answer:

  • Epimerization : Avoid prolonged heating; use low-temperature (-78°C) lithiation for chiral intermediates .
  • Byproduct formation : Quench excess DCC with acetic acid post-reaction and filter urea precipitates .

How can researchers validate the metabolic stability of this compound in vivo?

Advanced Answer:

  • LC-HRMS metabolomics : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability via intravenous/oral dosing in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.